2-(2,2-Difluorocycloheptyl)acetic acid
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Overview
Description
“2-(2,2-Difluorocycloheptyl)acetic acid” is a carboxylic acid derivative. It has a CAS Number of 1781080-57-6 and a molecular weight of 192.21 . The IUPAC name for this compound is this compound . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14F2O2/c10-9(11)5-3-1-2-4-7(9)6-8(12)13/h7H,1-6H2,(H,12,13) . This indicates that the compound has a cycloheptyl ring with two fluorine atoms attached to one of the carbon atoms in the ring. An acetic acid group is attached to the same carbon atom .Physical and Chemical Properties Analysis
“this compound” is an oil . It has a molecular weight of 192.21 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Catalyst in Metal-Organic Frameworks Synthesis
Metal-Organic Frameworks (MOFs) are crucial in various scientific applications due to their extensive surface area and porosity. The synthesis of MIL-101(Cr), a prototypical MOF, can be enhanced through the introduction of acetic acid as a modulator. This addition, along with seeding, can significantly reduce the reaction temperature necessary for synthesis, thereby providing a more efficient method for creating MOFs with high yield and surface area. This process demonstrates the utility of acetic acid derivatives in facilitating MOF synthesis under less stringent conditions (Zhao et al., 2015).
Advancement in Biomass Conversion to Bioplastics
The catalytic oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA), a key precursor for bioplastics, represents another scientific application. Optimization techniques involving catalyst composition, solvent water concentration, and pressure have been developed to maximize FDCA yield. This process benefits from acetic acid's role in the solvent system, showcasing the importance of carboxylic acid derivatives in enhancing the efficiency of biomass conversion technologies (Zuo et al., 2016).
Role in Chemical Etching and Surface Modification
Chemical etching of SiGe/Si heterostructures using a mixture that includes acetic acid highlights the importance of carboxylic acid derivatives in materials science. The etching process benefits from acetic acid's ability to selectively etch SiGe over Si, which is crucial for the fabrication of electronic devices. The etch rate can be modulated by adjusting the solution's composition, demonstrating the versatility of acetic acid derivatives in tailoring surface properties of materials (Cams et al., 1995).
Safety and Hazards
The safety information for “2-(2,2-Difluorocycloheptyl)acetic acid” indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(2,2-difluorocycloheptyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c10-9(11)5-3-1-2-4-7(9)6-8(12)13/h7H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJHHJRDNAKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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